
3-Butenoic acid
Overview
Description
3-Butenoic acid (IUPAC: but-3-enoic acid) is an unsaturated carboxylic acid with the formula CH₂=CHCH₂COOH. Its structure features a terminal double bond at the C3 position and a carboxylic acid group, making it a versatile intermediate in organic synthesis. Key applications include:
- Catalytic Reactions: Used in fluorination (up to 33% yield in arylfluorination reactions) and oxidative amination via palladium catalysis .
- Material Science: Incorporated into photocrosslinkable cellulose derivatives for sustainable polymers, leveraging its olefinic reactivity .
- Atmospheric Chemistry: Undergoes OH radical-initiated oxidation under low NOx conditions, forming products like oxo-propanoic acid and hydroxyoxo-butanoic acid .
Preparation Methods
Vinylacetic acid can be synthesized through several methods:
Hydrolysis of Allyl Cyanide: This method involves the hydrolysis of allyl cyanide in the presence of concentrated hydrochloric acid.
Carbonation of Allylmagnesium Bromide: This method involves the carbonation of allylmagnesium bromide, which is prepared from allyl bromide and magnesium.
Industrial Production: Industrially, vinylacetic acid can be produced by the hydrolysis of allyl cyanide or through the carbonation of allylmagnesium bromide.
Chemical Reactions Analysis
Vinylacetic acid undergoes various chemical reactions due to its reactive vinyl group and carboxylic acid functionality:
Oxidation: Vinylacetic acid can be oxidized to produce acetic acid and other oxidation products.
Reduction: The compound can be reduced to produce butanoic acid.
Substitution: Vinylacetic acid can undergo substitution reactions with various reagents to form different derivatives.
Polymerization: The vinyl group in vinylacetic acid can participate in polymerization reactions to form polymers.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for polymerization reactions .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Compounds
3-Butenoic acid serves as a crucial building block in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it valuable in the development of more complex molecules. For example, it can undergo palladium-catalyzed reactions to yield derivatives such as 4-aryl-3-butenoic acid through oxidative Heck reactions .
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of Erwinia amylovora, a bacterium responsible for fire blight in plants. This property suggests potential applications in agricultural biocontrol agents .
Cancer Research
This compound has garnered attention for its potential anti-cancer properties. Studies demonstrate that its derivatives, particularly 4-phenyl-3-butenoic acid (PBA), can selectively inhibit the growth of tumorigenic cells while sparing non-tumorigenic cells. This selectivity makes it a candidate for further investigation as an anti-cancer agent .
A notable study compared PBA's effects with vorinostat, revealing that both compounds decreased cell growth in tumorigenic cells but had minimal effects on non-tumorigenic cells. This highlights the potential of PBA in targeted cancer therapies .
Industrial Applications
Polymer Production
In industry, this compound is utilized in the production of polymers and coatings. Its ability to polymerize makes it suitable for creating materials with specific properties, which can be tailored for various applications such as adhesives and sealants.
Nanomaterial Synthesis
The compound also plays a role in nanotechnology. It has been used to mediate the synthesis of vinyl-terminated gold nanoparticles, which can be further functionalized for advanced applications in electronics and medicine.
Case Studies
Mechanism of Action
The mechanism of action of vinylacetic acid involves its reactive vinyl group and carboxylic acid functionality. The vinyl group can undergo addition reactions with various nucleophiles, while the carboxylic acid group can participate in acid-base reactions. These reactive sites allow vinylacetic acid to interact with various molecular targets and pathways, leading to its diverse applications in chemistry, biology, and industry .
Comparison with Similar Compounds
Structural Isomers: 2-Butenoic Acid vs. 3-Butenoic Acid
The position of the double bond significantly influences reactivity and stability:
- Reactivity: this compound undergoes fluorination with moderate yields (33%) , whereas 2-butenoic acid is more prone to dehydration, yielding conjugated dienes (e.g., 2-butenoic acid forms 2,4-pentadienoic acid via elimination) .
- Catalytic Behavior: In Rh-catalyzed reactions, this compound forms stable H-bonded complexes with guanidines, enhancing substrate preorganization and selectivity .
Table 1: Key Properties of Butenoic Acid Isomers
Substituted Derivatives: 3-Methylbutanoic Acid
3-Methylbutanoic acid (isovaleric acid) lacks the double bond, leading to distinct properties:
- Acidity: The saturated structure reduces acidity (pKa ~4.8) compared to this compound (pKa ~4.5), as resonance stabilization is less pronounced.
- Biological Role: Found in human urine as a metabolite , whereas this compound is primarily synthetic or industrial.
Functional Group Position: 4-Pentenoic Acid
4-Pentenoic acid (CH₂=CHCH₂CH₂COOH) has a longer carbon chain, impacting its applications:
- Reactivity: In hydroarylation reactions, 4-pentenoic acid derivatives yield complex mixtures under conditions optimized for this compound .
- Material Applications: Both acids are used in bio-based polymers, but 4-pentenoic acid offers greater chain flexibility .
Tiglic Acid (3-Methyl-3-butenoic Acid)
Tiglic acid, a methyl-substituted derivative, exhibits unique characteristics:
- Chromatographic Behavior: Elutes earlier in GC-MS (retention time: 8.16 min) compared to this compound .
Research Findings and Mechanistic Insights
Catalytic Performance
- Fluorination: this compound derivatives show lower yields (33%) compared to activated alkenes due to steric hindrance .
- Hydrogen Bonding in Catalysis: DFT studies reveal that the carboxyl group in this compound forms four H-bonds with guanidines, stabilizing transition states in Rh-catalyzed reactions .
Atmospheric Oxidation Pathways
Under low NOx conditions, this compound produces oxo-propanoic acid (74% yield) via RO₂• + HO₂ reactions. This contrasts with 1-pentene, which forms hydroxy-hydroperoxides. The carboxyl group facilitates H-bonding in intermediates, altering reaction kinetics and product profiles .
Biological Activity
3-Butenoic acid, a simple unsaturated carboxylic acid, has garnered interest in the field of biochemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.
- Chemical Formula : CHO
- Molecular Weight : 86.09 g/mol
- Structural Characteristics : this compound features a double bond between the second and third carbon atoms, which contributes to its reactivity and biological activity.
Biological Activities
This compound exhibits several biological activities, primarily through its role as a precursor for various metabolites and its interaction with cellular pathways.
1. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. The compound's efficacy against these pathogens suggests potential applications in treating infections caused by antibiotic-resistant strains.
2. Antimetabolite Properties
This compound acts as an antimetabolite, particularly in cancer research. Studies have demonstrated that it can inhibit key enzymes involved in amino acid metabolism, such as:
- Aspartate Aminotransferase : Inhibition was observed in various models, including pig tissues and rat hepatocytes, which may affect cellular metabolism and growth .
- Serine Hydroxymethyltransferase : This inhibition can disrupt folate metabolism, leading to impaired DNA synthesis in rapidly dividing cells .
3. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects by modulating signaling pathways associated with inflammation. For instance, it has been reported to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses .
The biological activities of this compound are mediated through several mechanisms:
- Enzyme Inhibition : As noted earlier, this compound inhibits enzymes critical for amino acid metabolism, leading to altered metabolic pathways that can affect cell proliferation and survival.
- Cell Signaling Modulation : It influences various signaling pathways related to inflammation and cell growth. For example, studies have indicated that it can increase the phosphorylation of p38 MAPK while decreasing JNK phosphorylation in tumorigenic cells .
Case Study 1: Antimicrobial Efficacy
In a study examining the effects of this compound on microbial growth, it was found that concentrations as low as 100 µM significantly inhibited the growth of Staphylococcus aureus within 24 hours. This suggests its potential use as a natural preservative or therapeutic agent against skin infections.
Case Study 2: Cancer Cell Growth Inhibition
A comparative study involving 4-phenyl-3-butenoic acid (PBA) highlighted that both PBA and this compound exhibited selective growth inhibition in tumorigenic cell lines compared to non-tumorigenic cells. Specifically, treatment with this compound at concentrations around 500 µM resulted in a notable reduction in cell viability (approximately 30%) in human lung carcinoma cells .
Data Summary
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-butenoic acid derivatives for specific reaction pathways?
- Methodological Answer : The chlorination of this compound to form 4-chlorobut-2-enoic acid provides a foundational approach. Using anhydrous HCl under controlled conditions (e.g., 40 mmol scale, recrystallization from Et₂O:pentane 1:4) achieves 75% yield . For derivatives like 2,2-dimethyl- or 2,2-diethyl-3-butenoic acid, alkylation reactions under inert atmospheres are recommended, with purity confirmed via GC (>95%) .
- Key Data :
Q. What spectroscopic techniques are most reliable for characterizing this compound and its isomers?
- Methodological Answer : ¹H NMR (300 MHz, CDCl₃) distinguishes structural isomers. For this compound, characteristic peaks include δ 6.07 (ddd, J = 16.0, 10.8, 6.3 Hz, 1H) and δ 2.9 (d, J = 6.4 Hz, 2H) . IR spectroscopy confirms the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and vinyl proton stretches (~1640 cm⁻¹) .
- Key Data :
- NMR shifts: δ 6.07 (vinyl proton), δ 2.9 (CH₂ adjacent to COOH)
Q. How does the pKa of this compound compare to structurally similar acids, and what factors influence its acidity?
- Methodological Answer : The pKa of this compound is 4.34 at 25°C, lower than trans-crotonic acid (pKa 4.69) due to reduced conjugation between the vinyl group and carboxylic acid . Electronic effects of substituents (e.g., electron-withdrawing groups on the β-carbon) further modulate acidity. Titration with NaOH under argon and potentiometric monitoring ensures accurate determination .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer : The electron-deficient dienophile behavior of this compound arises from conjugation between the carboxylic acid and double bond. Computational modeling (DFT at B3LYP/6-31G*) predicts preferential endo transition states. Experimental validation via kinetic studies under varying solvent polarities (e.g., DMSO vs. hexane) confirms activation barriers .
Q. How do steric and electronic effects of substituents (e.g., 2,2-diethyl vs. 2,2-dimethyl) alter the reactivity of this compound derivatives?
- Methodological Answer : Bulky substituents (e.g., diethyl groups) hinder nucleophilic attack at the β-carbon, slowing esterification rates. Compare reaction kinetics using GC-MS: diethyl derivatives show 30% slower esterification than dimethyl analogs in THF at 60°C . Electronic effects are probed via Hammett plots using para-substituted aryl esters .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound in asymmetric synthesis?
- Methodological Answer : Discrepancies in copper-catalyzed enantioselective reactions may stem from ligand purity or solvent trace moisture. Standardize protocols: (1) Dry solvents over molecular sieves; (2) Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (ee); (3) Cross-validate with kinetic isotopic effect (KIE) studies .
Q. Data-Driven Analysis
Q. How can researchers design experiments to assess the impact of this compound on enzyme activity?
- Methodological Answer : Use a pH-stat system to monitor enzymatic hydrolysis (e.g., lipase-catalyzed ester cleavage) while titrating this compound. Buffer at pH 5.0–7.0 to isolate acid-specific effects. Control for ionic strength with NaCl. Data interpretation via Lineweaver-Burk plots distinguishes competitive vs. non-competitive inhibition .
Q. What computational tools predict the stability of this compound in aqueous vs. nonpolar environments?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) model solvation effects. Compare free energy of solvation (ΔG_solv) in water (polar) vs. cyclohexane (nonpolar). Experimental validation via partition coefficient (logP) measurements (shake-flask method, HPLC analysis) correlates with computed ΔG_solv .
Q. Reference Tables
Property | Value | Reference |
---|---|---|
pKa (25°C) | 4.34 | |
Melting Point | Not reported (liquid at RT) | |
¹H NMR (CDCl₃) | δ 6.07 (ddd), δ 2.9 (d) | |
Density (25°C) | 1.013 g/mL | |
Synthesis Yield (Chlorination) | 75% |
Properties
IUPAC Name |
but-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEOYINWKBTPIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28391-17-5 | |
Record name | 3-Butenoic acid, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28391-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60211539 | |
Record name | 3-Butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211539 | |
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Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Vinylacetic acid | |
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CAS No. |
625-38-7, 28391-17-5 | |
Record name | 3-Butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Butenoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625387 | |
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Record name | 3-Butenoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44546 | |
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Record name | NSC43973 | |
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Record name | 3-Butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | But-3-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.902 | |
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Retrosynthesis Analysis
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